4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
Overview
Description
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is a chemical compound with the molecular formula C18H23N3 and a molecular weight of 281.40 g/mol . This compound is characterized by the presence of a benzylpiperazine moiety attached to a phenylamine group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity . The compound has also been used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that result in its antimicrobial and anticancer effects .
Biochemical Pathways
Given its antimicrobial and anticancer effects, it can be inferred that the compound likely interferes with essential biochemical pathways in these organisms or cells .
Result of Action
The result of the action of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is the inhibition of growth in targeted organisms or cells. This is evidenced by its significant antibacterial and antifungal activity, as well as its use in the synthesis of anticancer agents .
Biochemical Analysis
Biochemical Properties
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by binding to receptors or other signaling molecules, thereby altering downstream effects . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can cause changes in gene expression by interacting with DNA or RNA, affecting transcription or translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain concentration is required to elicit a significant response. Toxicity studies have indicated that high doses of this compound can lead to cellular damage, organ dysfunction, or other adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can inhibit or activate enzymes in specific pathways, leading to changes in the production or consumption of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation . The distribution of this compound can vary depending on the cell type, tissue, and experimental conditions. Understanding its transport mechanisms is essential for elucidating its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects. The localization of this compound can influence its role in cellular processes and its overall impact on cell function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine typically involves the reaction of 4-chloromethylphenylamine with benzylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or dichloromethane, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the benzylpiperazine moiety.
Scientific Research Applications
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe in biological studies.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-ylmethyl)phenylamine
- 4-(4-Phenylpiperazin-1-ylmethyl)phenylamine
- 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine
Comparison
Compared to similar compounds, 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is unique due to the presence of the benzyl group attached to the piperazine ring. This structural feature can influence its chemical reactivity, biological activity, and overall properties, making it distinct from other related compounds .
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGOTIAYUKPHTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592441 | |
Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422517-70-2 | |
Record name | 4-[[4-(Phenylmethyl)-1-piperazinyl]methyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422517-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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